3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClF3NO3 and a molecular weight of 255.58 g/mol . It is a pyridine derivative that features a chloro group, a trifluoroethoxy group, and a carboxylic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while esterification reactions produce esters of the original compound .
Scientific Research Applications
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro and carboxylic acid groups may participate in binding interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKUFMZZSWYIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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